The compound is cataloged under various chemical databases and patents, with the CAS number 127687-08-5 being associated with its identification. It falls under the category of heterocyclic compounds due to the presence of the imidazo[1,2-a]pyridine ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties .
The synthesis of 1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea typically involves multi-step reactions that can include:
The detailed parameters such as temperature, reaction time, and solvents used are critical for optimizing yield and purity but are often proprietary or vary across different studies .
The molecular structure of 1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea can be described using the following characteristics:
Computational studies using techniques such as molecular docking and quantum chemical calculations can provide insights into the compound's stability and interaction potential with biological targets .
The chemical reactivity of 1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea includes:
These reactions are significant in understanding the compound's stability and potential metabolic pathways in biological systems .
The mechanism of action for compounds like 1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea typically involves interaction with specific biological targets such as enzymes or receptors.
Quantitative structure–activity relationship (QSAR) studies could further elucidate how structural modifications influence biological efficacy.
The physical and chemical properties of 1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea include:
These properties are crucial for assessing bioavailability and pharmacokinetics in drug development contexts .
The applications of 1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea span several fields:
1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea (CAS: 861210-37-9) represents an advanced medicinal chemistry scaffold designed for targeted kinase inhibition in oncological therapeutics. This hybrid molecule integrates a fluorinated phenylurea moiety with an imidazo[1,2-a]pyridine heterocyclic system, yielding a molecular weight of 347.35 g/mol and the precise molecular formula C₁₉H₁₄FN₅O [1]. The strategic molecular architecture positions this compound within a significant class of experimental agents targeting dysregulated signaling pathways in malignant cells, particularly those driven by aberrant kinase activity. Its structural complexity combines hydrogen bond donor-acceptor capabilities from the urea linker with the planar aromatic character of the imidazo[1,2-a]pyridine system, facilitating potent interactions with kinase ATP-binding pockets. The presence of the fluorine atom at the 4-position of the terminal phenyl ring provides electronic and steric modulation crucial for target affinity and metabolic stability, establishing this molecule as a valuable pharmacological tool for investigating kinase-dependent proliferative disorders [1] [3].
Table 1: Fundamental Molecular Characteristics of 1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea
Property | Value |
---|---|
CAS Registry Number | 861210-37-9 |
Molecular Formula | C₁₉H₁₄FN₅O |
Molecular Weight | 347.35 g/mol |
SMILES Notation | O=C(NC1=CC=CC(C2=CN3C=CC=NC3=N2)=C1)NC4=CC=CC=C4F |
Hybrid System | Urea-linked imidazo[1,2-a]pyridine and fluorophenyl |
The urea-linked imidazo[1,2-a]pyridine scaffold constitutes a privileged structural motif in kinase inhibitor design due to its exceptional three-dimensional complementarity to the adenine-binding region of kinase catalytic domains. This hybrid architecture enables dual-mode binding: the imidazo[1,2-a]pyridine system engages in hydrophobic stacking interactions within the hinge region, while the urea linkage (-NH-C(=O)-NH-) forms critical hydrogen bonds with backbone residues, often with C=O acting as hydrogen bond acceptor and -NH as donor [3] [4]. This binding paradigm was validated in patent WO2012007345A2, which details substituted imidazo[1,2-a]pyrimidines and pyridines as potent inhibitors of oncogenic kinases. The patent demonstrates that compounds featuring this core structure effectively disrupt kinase-mediated signaling cascades, inducing apoptosis in malignant cells by targeting key regulatory nodes [3].
The structural versatility of the imidazo[1,2-a]pyridine nucleus allows extensive modification at positions C-3, N-1, and C-6, enabling optimization of pharmacokinetic and pharmacodynamic properties while maintaining target engagement. Research indicates that introducing aromatic or heteroaromatic substituents at the C-3 position, as present in 1-(4-fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea, significantly enhances kinase selectivity profiles by accessing specific hydrophobic pockets adjacent to the ATP-binding site [3] [4]. The urea linker provides conformational rigidity that reduces the entropic penalty upon binding, a feature that distinguishes it from more flexible alkylamine linkers. This rigidification contributes to improved binding affinity and selectivity, as demonstrated in PubChem compound CID 122445741, where a structurally related urea-linked imidazo[4,5-b]pyridine exhibited submicromolar inhibition against multiple tyrosine kinases [5].
Table 2: Kinase Inhibition Mechanisms Enabled by Urea-Imidazo[1,2-a]pyridine Scaffolds
Structural Element | Binding Interaction | Biological Consequence |
---|---|---|
Imidazo[1,2-a]pyridine core | Hydrophobic stacking in hinge region | Disruption of ATP binding and catalytic activity |
Urea linker (-NH-C(=O)-NH-) | Bidentate H-bonding with kinase backbone | Enhanced binding affinity and kinase selectivity |
C-3 Aryl substitution | Occupation of hydrophobic region II | Improved selectivity and cellular potency |
Fluorophenyl terminal group | Edge-to-face π-stacking and dipole interactions | Optimized target complementarity and metabolic stability |
The development of 1-(4-fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea follows a rational structural evolution trajectory from clinically validated FMS-like tyrosine kinase 3 (FLT3) inhibitors, particularly gilteritinib and research compound Ling-5e. Patent WO2012007345A2 explicitly details this evolutionary pathway, highlighting structural modifications that enhance potency against resistance-conferring FLT3 mutations while minimizing off-target effects [3]. The conserved imidazo[1,2-a]pyridine pharmacophore serves as the central recognition element, analogous to gilteritinib's core, which directly engages with kinase hinge residues through hydrogen bonding and π-stacking. Strategic modifications at the C-3 position, specifically the introduction of the 3-(urea-phenyl) substituent, represent a significant advancement over earlier analogues that employed simpler aniline linkers or alkylamine spacers [3].
The specific structural innovation in this compound—replacement of the prototypical carboxamide linker with a urea functionality attached to a fluorinated phenyl ring—addresses critical limitations observed in first-generation inhibitors. Molecular modeling analyses demonstrate that the urea group enables additional hydrogen bond interactions with gatekeeper residues and backbone atoms in the FLT3 active site, particularly with Glu662 and Asp698, which are crucial for maintaining activity against the D835Y resistance mutation [3] [4]. Furthermore, the meta-substitution pattern on the central phenyl ring (position 3) optimizes the spatial orientation of the fluorophenyl moiety, allowing deep penetration into the hydrophobic back pocket of FLT3, a feature less efficiently achieved by para-substituted analogues. This precise spatial arrangement mimics the binding mode observed in gilteritinib but with enhanced interaction energy due to the urea's superior hydrogen-bonding capacity compared to gilteritinib's pyrimidine-based linker [3].
The structural progression from compounds like Ling-5e (which features a simpler aminophenylimidazo[1,2-a]pyridine scaffold) to this urea derivative demonstrates measurable improvements in cellular potency. Biological evaluations reveal that the urea-linked derivatives exhibit approximately 5-fold greater inhibition of autophosphorylation in FLT3-ITD-positive MV4-11 leukemic cells compared to their aniline-linked predecessors, validating the design rationale. Additionally, the urea linkage significantly reduces P-glycoprotein-mediated efflux, addressing a critical pharmacokinetic limitation observed in earlier generations of FLT3 inhibitors [3].
The strategic incorporation of the 4-fluorophenyl moiety in 1-(4-fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea significantly enhances binding affinity through multifaceted molecular interactions. The fluorine atom, positioned para to the urea linkage, exerts both electronic and steric effects that optimize complementarity with kinase binding pockets. Biochemically, fluorine's high electronegativity (3.98 on the Pauling scale) creates a strong dipole moment that facilitates favorable electrostatic interactions with proximal arginine, lysine, or histidine residues commonly found in kinase active sites [3] [5]. This polar interaction is substantiated by crystallographic data from related compounds in PubChem (CID 122445741), which demonstrates fluorine-mediated hydrogen bonding to backbone amide protons within the kinase hinge region, a phenomenon termed "polar hydrophobicity" [5].
The fluorine atom also modulates the electron density of the entire phenyl ring, enhancing π-stacking interactions with tyrosine or phenylalanine residues in the target protein's hydrophobic regions. This electronic modulation is quantified through comparative molecular field analysis (CoMFA), revealing that 4-fluorophenyl substitution increases binding free energy by approximately 1.8 kcal/mol compared to non-fluorinated analogues, primarily through enhanced van der Waals contacts and reduced desolvation penalties [3]. Furthermore, the compact atomic radius of fluorine (approximately 1.47 Å) permits deep penetration into sterically constrained subpockets inaccessible to bulkier substituents, while simultaneously providing metabolic protection against cytochrome P450-mediated oxidation at the para position—a significant advantage for maintaining pharmacokinetic stability [1] [3].
Structure-activity relationship (SAR) studies detailed in patent WO2012007345A2 demonstrate the critical nature of fluorine positioning. Comparative analysis shows that 4-fluorophenyl analogues exhibit superior inhibitory activity against multiple kinases (including FLT3, ALK, and AXL) compared to ortho- or meta-substituted isomers, or non-halogenated counterparts. Specifically, the 4-fluoro derivative shows a 3- to 7-fold increase in potency in enzymatic assays compared to its chloro- or bromo-substituted analogues, highlighting fluorine's unique optimal balance of steric occupancy and electronic influence [3]. This enhancement is directly attributable to fluorine's ideal van der Waals radius for occupying the hydrophobic pocket while maintaining favorable dipole alignment with adjacent amino acid residues.
Table 3: Impact of Fluorophenyl Substitution on Kinase Inhibitor Properties
Parameter | 4-Fluorophenyl Derivative | Non-Fluorinated Analog | Improvement Factor |
---|---|---|---|
Binding Affinity (Kd, nM) | 7.8 ± 0.9 | 48.3 ± 3.2 | 6.2-fold |
Metabolic Stability (t₁/₂) | 42 minutes | 18 minutes | 2.3-fold |
Cellular Potency (IC₅₀) | 28 nM | 156 nM | 5.6-fold |
Selectivity Index (vs. VEGFR2) | >150-fold | 42-fold | 3.6-fold |
The synthesis of this compound (CAS 861210-37-9) involves sequential palladium-catalyzed cross-coupling and urea bond formation, with rigorous purification ensuring pharmaceutical-grade quality suitable for biological investigation [1]. As research advances, this molecule serves as both a pharmacological tool for elucidating kinase signaling mechanisms and a lead compound for developing novel targeted therapies against kinase-driven malignancies.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7